![molecular formula C6H7N3O2 B1592553 6-(Methylamino)pyridazine-3-carboxylic Acid CAS No. 365413-15-6](/img/structure/B1592553.png)
6-(Methylamino)pyridazine-3-carboxylic Acid
Übersicht
Beschreibung
6-(Methylamino)pyridazine-3-carboxylic Acid (CAS No. 365413-15-6) is an organic compound that has gained prominence due to its applications in various fields of research and industry. It has a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(Methylamino)pyridazine-3-carboxylic Acid can be represented by the SMILES stringCC1=CC=C(C(O)=O)N=N1
. This indicates that the compound contains a pyridazine ring with a carboxylic acid group and a methylamino group attached to it.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents Synthesis
A study by Al-Omar and Amr (2010) describes the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, which showed significant antimicrobial activity comparable to streptomycin and fusidic acid. This research highlights the potential of pyridazine derivatives in developing new antimicrobial agents, suggesting that 6-(Methylamino)pyridazine-3-carboxylic Acid could play a role in synthesizing similar compounds with antimicrobial properties (Al-Omar & Amr, 2010).
Antitumor and Antimicrobial Activities
Another significant application is found in the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, as demonstrated by Riyadh (2011). Enaminones derived from pyridazine compounds were used as key intermediates to synthesize pyridine derivatives, showcasing the therapeutic potential of pyridazine derivatives in cancer and infection treatment (Riyadh, 2011).
Antiepileptic Drug Development
Furthermore, the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives has been explored for anticonvulsant activity. These derivatives were evaluated in animal models for epilepsy, revealing that certain compounds exhibited substantial anticonvulsant activity, comparable or even superior to phenobarbital. This suggests a promising avenue for developing new antiepileptic drugs from pyridazine derivatives (Hallot et al., 1986).
Platelet Aggregation Inhibiting and Hypotensive Activities
The 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been shown to exhibit platelet aggregation inhibiting action and hypotensive action, indicating their potential in cardiovascular therapy. The pharmacological effects observed in these studies suggest that 6-(Methylamino)pyridazine-3-carboxylic Acid derivatives could be valuable in creating new treatments for cardiovascular diseases (Thyes et al., 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(methylamino)pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWECHJYPNTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624126 | |
Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridazine-3-carboxylic Acid | |
CAS RN |
365413-15-6 | |
Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.